
5-((2-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole is an organic compound featuring a unique structure that combines a cyclohexene ring with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylcyclohex-2-en-1-ylmethanol and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the imidazole ring.
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) can be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents like bromoethane (C₂H₅Br) can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxy
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-[(2-methylcyclohex-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,13) |
InChI Key |
GJWZDGWSJBERCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
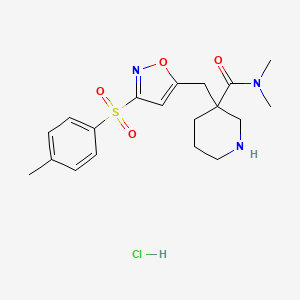
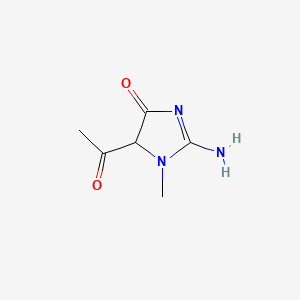

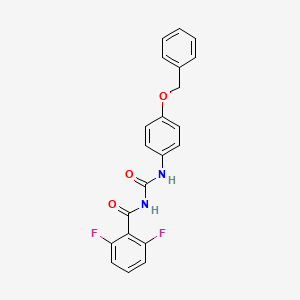
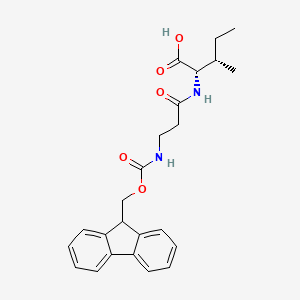


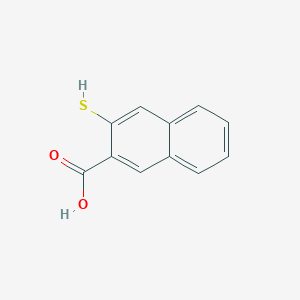
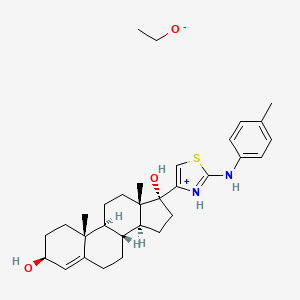
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

